![molecular formula C14H19N3O7S B010848 (2S)-2-amino-3-[3-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-4,5-dihydroxyphenyl]propanoic acid CAS No. 110823-49-9](/img/structure/B10848.png)
(2S)-2-amino-3-[3-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-4,5-dihydroxyphenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-S-Cysteinyl-glycyldopa is a compound that plays a significant role in the field of biochemistry, particularly in the study of melanogenesis and oxidative stress. It is a derivative of dopa, a key intermediate in the biosynthesis of melanin, and is formed through the interaction of dopaquinone with cysteine and glycine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-S-Cysteinyl-glycyldopa involves the nucleophilic addition of cysteine and glycine to dopaquinone. This reaction typically occurs under mild conditions, with the presence of a buffer solution to maintain a neutral pH. The reaction can be catalyzed by enzymes such as tyrosinase, which facilitates the oxidation of dopa to dopaquinone.
Industrial Production Methods
Industrial production of 5-S-Cysteinyl-glycyldopa is not well-documented, as it is primarily studied in a research context. the synthesis can be scaled up using standard organic synthesis techniques, including the use of bioreactors to maintain optimal reaction conditions and ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-S-Cysteinyl-glycyldopa undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various quinone derivatives.
Reduction: It can be reduced back to its original dopa form.
Substitution: It can undergo substitution reactions where the cysteine or glycine moieties are replaced by other amino acids or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled pH conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various quinone derivatives, which are important intermediates in the biosynthesis of melanin and other pigments.
Scientific Research Applications
5-S-Cysteinyl-glycyldopa has several scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of melanogenesis and the role of cysteine and glycine in this process.
Biology: It is studied for its antioxidative properties and its role in protecting cells from oxidative stress.
Industry: It is used in the development of skin care products aimed at regulating melanin production and protecting the skin from oxidative damage.
Mechanism of Action
The mechanism of action of 5-S-Cysteinyl-glycyldopa involves its interaction with dopaquinone, leading to the formation of melanin intermediates. It acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. The molecular targets include enzymes involved in melanin biosynthesis, such as tyrosinase, and pathways related to oxidative stress response.
Comparison with Similar Compounds
Similar Compounds
5-S-Cysteinyldopa: A closely related compound that also plays a role in melanogenesis and has antioxidative properties.
L-DOPA: A precursor to dopamine and melanin, used in the treatment of Parkinson’s disease.
D-DOPA: An enantiomer of L-DOPA with similar properties but different biological activity.
Uniqueness
5-S-Cysteinyl-glycyldopa is unique due to its dual role in melanogenesis and antioxidative defense. Its ability to interact with both cysteine and glycine makes it a valuable compound for studying the complex mechanisms of melanin biosynthesis and oxidative stress.
Properties
CAS No. |
110823-49-9 |
|---|---|
Molecular Formula |
C14H19N3O7S |
Molecular Weight |
373.38 g/mol |
IUPAC Name |
(2S)-2-amino-3-[3-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-4,5-dihydroxyphenyl]propanoic acid |
InChI |
InChI=1S/C14H19N3O7S/c15-7(14(23)24)1-6-2-9(18)12(21)10(3-6)25-5-8(16)13(22)17-4-11(19)20/h2-3,7-8,18,21H,1,4-5,15-16H2,(H,17,22)(H,19,20)(H,23,24)/t7-,8-/m0/s1 |
InChI Key |
BEKGUNWQTPPXTG-YUMQZZPRSA-N |
SMILES |
C1=C(C=C(C(=C1O)O)SCC(C(=O)NCC(=O)O)N)CC(C(=O)O)N |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)SC[C@@H](C(=O)NCC(=O)O)N)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)SCC(C(=O)NCC(=O)O)N)CC(C(=O)O)N |
Synonyms |
5-S-cysteinyl-glycine-dopa 5-S-cysteinyl-glycyl-dopa 5-S-cysteinyl-glycyldopa |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


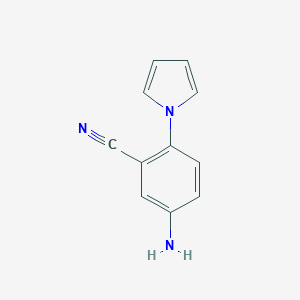
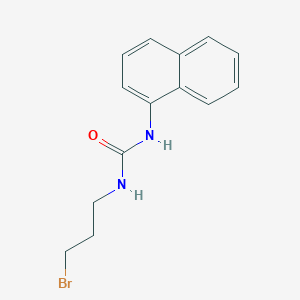
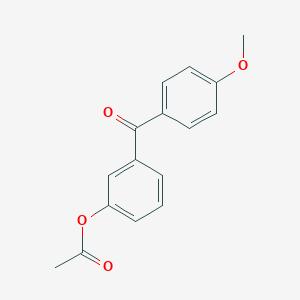
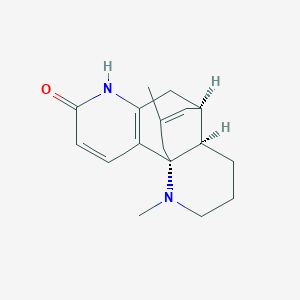

![4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B10774.png)

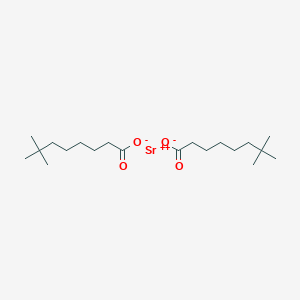
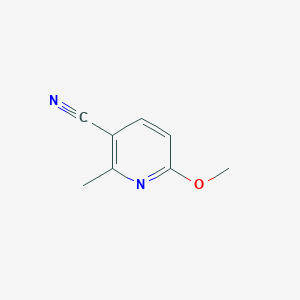
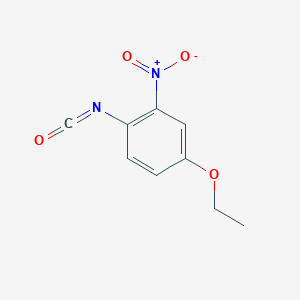
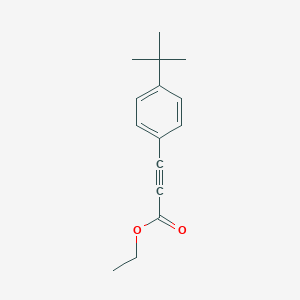
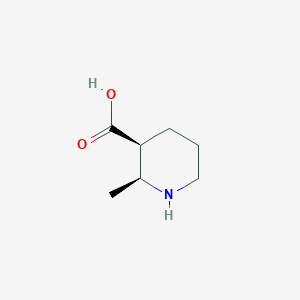
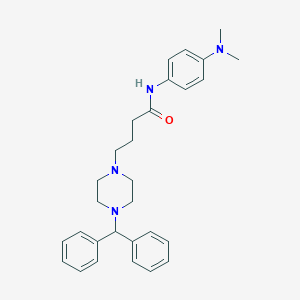
![1-butyl-2-(piperidin-1-ylmethyl)thiochromeno[3,4-d]imidazol-4-one](/img/structure/B10791.png)
